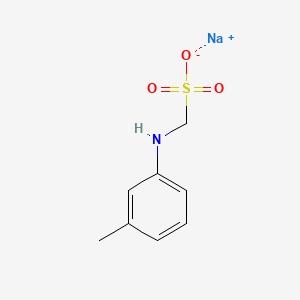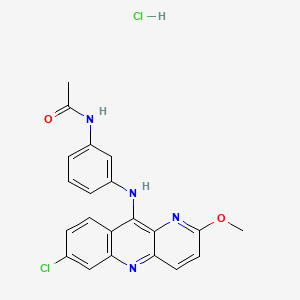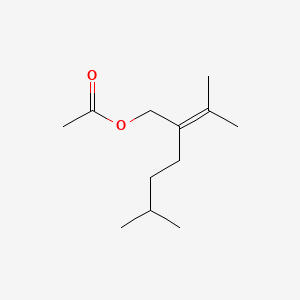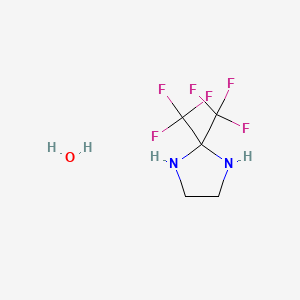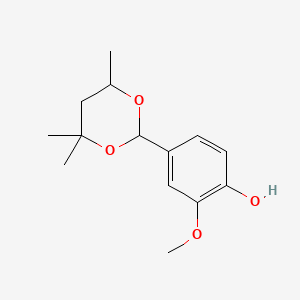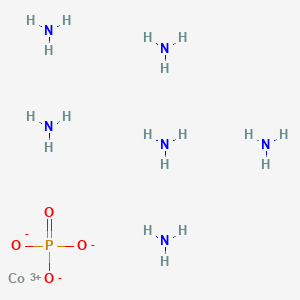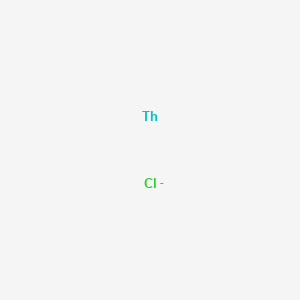
Thorium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium chloride, also known as thorium(IV) chloride, is an inorganic compound with the chemical formula ThCl₄. It is a white, hygroscopic solid that is soluble in water. Thorium chloride is primarily used in the preparation of thorium metal and in various research applications due to its unique properties .
Preparation Methods
Thorium chloride can be synthesized through several methods:
-
Carbothermic Reaction: : This method involves the reaction of thorium oxide (ThO₂) with carbon and chlorine gas at high temperatures (700°C to 2600°C):
ThO2+2C+4Cl2→ThCl4+2CO
-
Chlorination with Carbon Tetrachloride: : Thorium oxalate reacts with carbon tetrachloride to produce thorium chloride:
Th(C2O4)2+CCl4→ThCl4+3CO+3CO2
-
Reaction with Ammonium Chloride: : Thorium metal reacts with ammonium chloride to form ammonium thorium hexachloride, which is then heated to produce thorium chloride:
Th+6NH4Cl→(NH4)2ThCl6+4NH3+2H2
The hexachloride salt is then heated at 350°C under high vacuum to produce ThCl₄ .
Chemical Reactions Analysis
Thorium chloride undergoes various chemical reactions:
Reduction: Thorium chloride can be reduced to thorium metal using alkali metals or through electrolysis in a fused mixture of sodium chloride and potassium chloride.
Lewis Base Adducts: Thorium chloride reacts with Lewis bases to form molecular adducts, such as ThCl₄(DME)₂ and ThCl₄(TMEDA)₂.
Oxidation and Substitution: Thorium chloride can participate in oxidation and substitution reactions, although specific conditions and reagents vary depending on the desired products.
Scientific Research Applications
Thorium chloride has several scientific research applications:
Nuclear Energy: Thorium chloride is used in the preparation of thorium-based nuclear fuels.
Material Science: Thorium chloride is used in the production of high-temperature ceramics and other materials due to its refractory properties.
Chemical Synthesis: Thorium chloride is used as a catalyst and reagent in various chemical reactions, including the synthesis of other thorium compounds.
Mechanism of Action
The mechanism of action of thorium chloride primarily involves its ability to form stable complexes with various ligands. In nuclear applications, thorium-232 undergoes neutron capture to form uranium-233, which then undergoes fission to release energy. The chloride ions in thorium chloride can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Thorium chloride can be compared with other thorium compounds, such as thorium nitrate and thorium oxide:
Thorium Nitrate (Th(NO₃)₄): This compound is highly soluble in water and is used in the production of thorium metal and in various analytical applications.
Thorium Oxide (ThO₂): This compound is used in high-temperature ceramics and as a nuclear fuel.
Thorium chloride is unique due to its high reactivity and solubility, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
51686-35-2 |
|---|---|
Molecular Formula |
ClTh- |
Molecular Weight |
267.49 g/mol |
IUPAC Name |
thorium;chloride |
InChI |
InChI=1S/ClH.Th/h1H;/p-1 |
InChI Key |
WZUHGGWCPANTAD-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
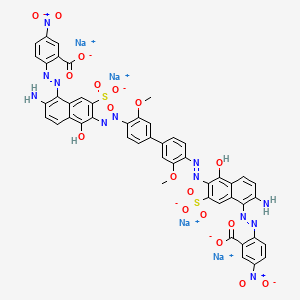
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
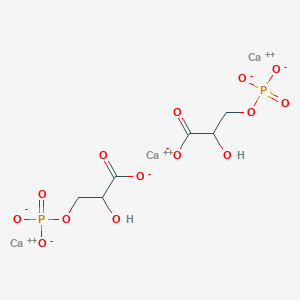

![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
